![molecular formula C16H21N5O2 B5526186 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)
4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane
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Overview
Description
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, including the use of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate and reactions with dimethylformamide diethylacetal under reflux conditions to create specific derivatives (Farghaly & Gomha, 2011).
Molecular Structure Analysis
Molecular structure analyses, such as X-ray crystallography and NMR, play a crucial role in confirming the structure of synthesized compounds. These analyses can reveal intramolecular interactions and the presence of specific functional groups integral to the compound's chemical behavior (Avasthi et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving this compound would likely encompass interactions with various reagents to either modify the existing functional groups or introduce new ones. The reactivity can be influenced by the presence of the pyrazole and pyrimidinyl groups, offering multiple sites for chemical transformations.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the compound's molecular structure. Intramolecular stacking, as observed through X-ray crystallography, can affect the compound's physical state and stability (Avasthi et al., 2001).
Scientific Research Applications
Synthesis and Enzymatic Activity
The compound 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane is involved in the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity exploration. Such compounds, through various cyclization reactions, have shown significant effects on increasing the reactivity of cellobiase, highlighting their potential in enzymatic modulation and therapeutic applications beyond traditional pharmaceutical uses. These findings are supported by detailed structural analyses including elemental analysis, IR, 1H NMR, and mass spectrometry, underscoring the compound's versatile chemical properties and its contributions to understanding enzyme behavior (Mohamed Abd & Gawaad Awas, 2008).
Anticancer and Anti-inflammatory Applications
Further research into pyrazolopyrimidines derivatives, including 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane, has demonstrated promising anticancer and anti-inflammatory properties. Novel synthesis approaches have led to compounds exhibiting cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory process. This positions such compounds as potential therapeutic agents in treating cancer and inflammation, with structure-activity relationships providing insights into optimizing efficacy (A. Rahmouni et al., 2016).
Antibacterial Agents
The exploration of heterocyclic compounds containing a sulfonamido moiety, derived from pyrazolopyrimidines, has revealed significant antibacterial activities. Through creative synthetic routes, researchers have developed pyran, pyridine, and pyridazine derivatives, among others, with some compounds demonstrating high antibacterial efficacy. This research opens new avenues for the development of antibacterial agents, leveraging the chemical diversity of pyrazolopyrimidines for medical applications (M. E. Azab et al., 2013).
Catalyst in Ethylene Polymerization
Additionally, pyrazolopyrimidines and their derivatives have been evaluated as ligands in metal complexes for ethylene polymerization. Studies show that such complexes, especially those incorporating pyrazolopyrimidines, facilitate moderate catalytic activity, producing polyethylene with high molecular weight. This suggests a potential industrial application of these compounds in polymer production, demonstrating the broad utility of pyrazolopyrimidines beyond biological applications (D. Zabel et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-ethylpyrimidin-5-yl)-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-2-15-17-9-13(10-18-15)16(22)20-6-4-8-23-14(11-20)12-21-7-3-5-19-21/h3,5,7,9-10,14H,2,4,6,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZBOYIAMURFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCCOC(C2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane |
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